(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride
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Overview
Description
(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 4-methoxyphenylacetone using a chiral reducing agent to obtain the desired chiral alcohol. The reaction conditions often include the use of sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents, with the reaction being carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic reduction processes using specific reductases can be employed to produce the chiral alcohol with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It is a key intermediate in the synthesis of drugs with analgesic, anti-inflammatory, and anticancer properties.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection and deprotection.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A related compound with applications in the synthesis of dyes and pharmaceuticals.
Uniqueness
(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride is unique due to its chiral nature and its ability to serve as a versatile intermediate in the synthesis of various biologically active molecules. Its specific structural features allow for selective interactions with molecular targets, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(1R)-2-amino-1-(4-methoxyphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNSABGZBDLITM-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](CN)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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